Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Overview
Description
Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as acid or base catalysts can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: The ketone group in the compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the amine group.
Reduction: Secondary alcohols from the reduction of the ketone group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The tertiary amine group can interact with receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-aminobutanoate: Similar structure but lacks the bis(2-methylpropyl) groups.
Ethyl 4-oxobutanoate: Contains the ester and ketone groups but lacks the amine functionality.
Bis(2-methylpropyl)amine: Contains the amine functionality but lacks the ester and ketone groups.
Uniqueness: Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ester and ketone groups, along with the tertiary amine, allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-6-18-14(17)8-7-13(16)15(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWXVVESARSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989364 | |
Record name | Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-83-4 | |
Record name | NSC57367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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